molecular formula C9H9F3O2 B7979076 1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]-

1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]-

Cat. No.: B7979076
M. Wt: 206.16 g/mol
InChI Key: INWRMXBMNLCIGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]- is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a 1,2-ethanediol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]- can be achieved through several methods. One effective approach involves the asymmetric reduction of 3’-(trifluoromethyl)acetophenone using recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. This method yields the desired product with high enantiomeric excess (ee > 99.9%) under optimized conditions, including the addition of 0.6% Tween-20 and choline chloride: lysine (ChCl:Lys) in the reaction medium .

Industrial Production Methods: Industrial production of this compound may involve the use of Grignard reagents, where the Grignard reagent is gradually added to a solution of ketene in an aromatic hydrocarbon in the presence of transition metal ligands and organic aliphatic acid at low temperatures under a nitrogen atmosphere .

Chemical Reactions Analysis

Types of Reactions: 1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]- serves as a valuable building block for the synthesis of more complex molecules. Its unique trifluoromethyl group allows it to participate in:

  • Cross-coupling reactions : These reactions are essential for forming carbon-carbon bonds in complex organic molecules.
  • Functionalization of aromatic systems : The compound can be used to introduce various functional groups into aromatic rings, enhancing their reactivity and utility in further chemical transformations .

Biology

Research has indicated that this compound exhibits potential biological activity, making it a candidate for further investigation in pharmacology:

  • Neuroprotective agents : It has been identified as a precursor for synthesizing neuroprotective compounds. For example, (R)-1-[3-(trifluoromethyl)phenyl]ethanol is crucial for developing neuroprotective drugs due to its ability to modulate neurological pathways .
  • Enzyme interaction studies : The compound's interactions with specific enzymes are being studied to understand its metabolic pathways and potential therapeutic effects .

Medicine

The pharmaceutical industry is exploring the use of 1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]- as an intermediate for drug development:

  • Drug formulation : Its properties may contribute to the stability and efficacy of pharmaceutical formulations.
  • Potential therapeutic applications : Ongoing research aims to evaluate its effectiveness against various diseases by examining its pharmacokinetics and pharmacodynamics .

Case Studies

Several studies highlight the practical applications of this compound:

  • Biocatalytic Synthesis :
    • A study demonstrated the use of recombinant E. coli for the biotransformation of 3'-(trifluoromethyl)acetophenone to produce (R)-MTF-PEL with over 99.9% enantiomeric excess (ee). This showcases the compound's utility in producing chiral alcohols under mild conditions .
  • Neuroprotective Compound Development :
    • Research focused on synthesizing neuroprotective agents using 1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]- as a chiral building block. The findings indicate that derivatives of this compound exhibit promising neuroprotective effects in cellular models .

Data Table

Application AreaSpecific UseKey Findings
ChemistryBuilding block for organic synthesisEnhances reactivity in cross-coupling reactions
BiologyNeuroprotective agent precursorExhibits potential therapeutic effects on neurological pathways
MedicineDrug formulation intermediateImproves stability and efficacy in pharmaceutical applications

Mechanism of Action

The mechanism of action of 1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various pharmacological effects .

Comparison with Similar Compounds

Uniqueness: 1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

1,2-Ethanediol, 1-[3-(trifluoromethyl)phenyl]-, also known as trifluoromethylphenylethanol, is an organic compound characterized by its unique structure that includes a trifluoromethyl group attached to a phenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications.

The molecular formula of 1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]- is C9H10F3OC_9H_{10}F_3O. The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and metabolic stability, which are critical factors in its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. It may act by binding to specific targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group enhances binding affinity through halogen bonding and other interactions, which can lead to increased efficacy in biological systems .

Biological Activity Overview

Research indicates that 1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]- exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with trifluoromethyl groups can exhibit antimicrobial properties due to their ability to disrupt cellular membranes and inhibit enzyme functions .
  • Neuroprotective Effects : This compound serves as a chiral building block for neuroprotective agents. For instance, it has been utilized in synthesizing neuroprotective compounds that target specific pathways involved in neurodegeneration .
  • Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of various enzymes, including those involved in metabolic pathways. Its structural features allow it to fit into enzyme active sites effectively .

Study on Antimicrobial Properties

A study evaluated the antimicrobial efficacy of several trifluoromethyl-substituted compounds against various bacterial strains. The results indicated that 1,2-ethanediol, 1-[3-(trifluoromethyl)phenyl]- demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .

Neuroprotective Compound Synthesis

In another research effort, the compound was used as a precursor for synthesizing (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide, a neuroprotective agent. This study highlighted the compound's importance in drug design and development for neurological disorders .

Comparison of Biological Activities

Activity Description Reference
AntimicrobialInhibitory effects on Gram-positive bacteria
NeuroprotectivePrecursor for neuroprotective agents
Enzyme InhibitionPotential inhibitor of metabolic enzymes

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]ethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c10-9(11,12)7-3-1-2-6(4-7)8(14)5-13/h1-4,8,13-14H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWRMXBMNLCIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.